Flavonoid derivative 7
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Overview
Description
Flavonoid derivative 7 is a member of the flavonoid family, which are polyphenolic compounds widely distributed in plants. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound, like other flavonoids, has a basic structure consisting of two benzene rings connected by a three-carbon bridge, forming a C6-C3-C6 skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavonoid derivative 7 typically involves the condensation of appropriate phenolic compounds with malonyl-CoA or cinnamic acid derivatives . One common method is the oxidative cyclization of flavanones under heat and catalytic iodine, which produces a variety of flavonoid compounds . The reaction conditions often include solvent-free environments to enhance yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis. The extraction process includes the use of solvents like ethanol or methanol, followed by purification using techniques such as chromatography . Chemical synthesis on an industrial scale may involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Flavonoid derivative 7 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Glycosylation often uses glycosyl donors like glucose or rhamnose in the presence of catalysts.
Major Products
The major products formed from these reactions include various glycosides, hydroxylated derivatives, and oxidized compounds .
Scientific Research Applications
Flavonoid derivative 7 has a wide range of applications in scientific research:
Mechanism of Action
Flavonoid derivative 7 exerts its effects through various molecular targets and pathways:
Antioxidant Pathways: Activates antioxidant enzymes and scavenges free radicals.
Anti-inflammatory Pathways: Inhibits the secretion of pro-inflammatory enzymes and cytokines.
Cancer Pathways: Modulates signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Flavonoid derivative 7 is unique compared to other flavonoids due to its specific structural features and biological activities. Similar compounds include:
Flavones: Such as apigenin and luteolin, known for their anti-inflammatory properties.
Flavonols: Such as quercetin and kaempferol, recognized for their antioxidant activities.
Isoflavones: Such as genistein, noted for their estrogenic effects.
This compound stands out due to its specific combination of antioxidant, anti-inflammatory, and anticancer properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H20O11 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c1-7-13(25)15(27)17(29)21(30-7)32-19-11(24)6-10(23)12-14(26)16(28)18(31-20(12)19)8-2-4-9(22)5-3-8/h2-7,13,15,17,21-25,27-29H,1H3 |
InChI Key |
PJZKCQPCHMMPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
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